H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2
H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2
Brand Name:
Vulcanchem
CAS No.:
111863-73-1
VCID:
VC20810620
InChI:
InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35+,36-,37-,38-,39-,40+,41+,42-,43-,48-,49-/m0/s1
SMILES:
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C
Molecular Formula:
C64H107N25O19S2
Molecular Weight:
1594.8 g/mol
H-D-Arg-D-Ser-D-Ser-Cys(1)-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Cys(1)-NH2
CAS No.: 111863-73-1
Cat. No.: VC20810620
Molecular Formula: C64H107N25O19S2
Molecular Weight: 1594.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111863-73-1 |
|---|---|
| Molecular Formula | C64H107N25O19S2 |
| Molecular Weight | 1594.8 g/mol |
| IUPAC Name | 2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid |
| Standard InChI | InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35+,36-,37-,38-,39-,40+,41+,42-,43-,48-,49-/m0/s1 |
| Standard InChI Key | VDURFYRODPWWLV-GPMOFFLMSA-N |
| Isomeric SMILES | CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(=O)O)[C@@H](C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)[C@@H](CO)NC(=O)[C@@H](CO)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)N)C |
| SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C |
| Canonical SMILES | CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator